5-Oxaspiro[3.5]nonan-9-ol is a chemical compound characterized by its unique spirocyclic structure, which consists of a fused ring system that incorporates an oxygen atom. This compound is of interest in various scientific fields due to its potential applications in drug discovery and material science. The molecular formula for 5-oxaspiro[3.5]nonan-9-ol is , indicating it contains eight carbon atoms, fourteen hydrogen atoms, and two oxygen atoms.
5-Oxaspiro[3.5]nonan-9-ol can be synthesized through various chemical reactions involving suitable precursors. It is often used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable subject for studies in organic chemistry and medicinal chemistry.
This compound falls under the category of spirocyclic compounds, which are characterized by the presence of two or more rings that share a single atom. The classification of 5-oxaspiro[3.5]nonan-9-ol can be further detailed as follows:
The synthesis of 5-oxaspiro[3.5]nonan-9-ol typically involves cyclization processes that create the spirocyclic structure. Common methods include:
Synthesis often requires specific reagents and conditions to ensure high yield and purity. For example, the use of catalysts may facilitate the cyclization process, while temperature and pressure are optimized to enhance reaction efficiency.
The molecular structure of 5-oxaspiro[3.5]nonan-9-ol features a spirocyclic arrangement with a hydroxyl group attached to one of the carbon atoms in the ring system. This configuration contributes to its chemical reactivity and biological activity.
Key structural data includes:
5-Oxaspiro[3.5]nonan-9-ol can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism by which 5-oxaspiro[3.5]nonan-9-ol exerts its effects varies based on its application:
Key physical properties include:
Relevant chemical properties include:
5-Oxaspiro[3.5]nonan-9-ol has various applications in scientific research:
The synthesis of 5-oxaspiro[3.5]nonan-9-ol hinges on efficient spirocyclic core formation. The most validated route involves intramolecular cyclization of appropriately substituted precursors. A key strategy employs the aldol condensation of cyclohexanone derivatives with activated esters to form the spiro[3.5]nonane skeleton. For instance, phenyl 2-methylpropanoate undergoes deprotonation with butyllithium/diisopropylamide (LDA) in THF at –90°C, followed by nucleophilic attack on cyclohexanone, yielding β-lactone spirocycles [6]. This method achieves 91% yield for 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one after recrystallization (ether/hexane), demonstrating robustness for oxygen-containing spiro scaffolds [6]. Alternative approaches include ring-closing metathesis (RCM) of diene ethers or acid-catalyzed cyclization of epoxy-alcohols, though these lack explicit literature validation for 5-oxaspiro[3.5]nonan-9-ol.
Table 1: Key Reagents for Spiro[3.5]nonane Core Construction
| Strategy | Core Reagents | Conditions | Yield |
|---|---|---|---|
| Aldolization/Lactonization | Phenyl ester + Cyclohexanone + LDA | THF, –90°C to RT | 91% |
| Reductive Cyclization* | Diketone precursors + LiAlH₄ | Ether reflux | ~50%* |
| Epoxide Ring Expansion* | Cyclobutyl-epoxides + BF₃ | CH₂Cl₂, 0°C | ~60%* |
*Illustrative examples from analogous spirocycles; not yet applied to target molecule [6] [8]
Stereocontrol at C9 (hydroxyl-bearing carbon) remains challenging due to the conformational flexibility of the spiro system. The hydroxyl group’s stereochemistry influences hydrogen-bonding capacity and bioactivity, necessitating enantioselective routes. While direct syntheses of the target alcohol are scarce, patented routes for the analogous 2,5-dioxa-8-azaspiro[3.5]nonane suggest chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) [8]. Alternatively, asymmetric reduction of the precursor ketone 5-oxaspiro[3.5]nonan-9-one (CID 137935741) with (−)-DIP-Chloride® (B-chlorodiisopinocampheylborane) achieves up to 92% ee for similar alicyclic ketones [7] [3]. Computational modeling indicates that steric hindrance from the spirocyclic oxygen favors nucleophile attack on the Re face of the carbonyl, guiding catalyst selection.
Catalysis enhances efficiency in spirocycle synthesis:
Table 2: Catalytic Methods for Oxygenated Spirocycles
| Catalyst Type | Reaction | Stereoselectivity | Limitations |
|---|---|---|---|
| Pd(PPh₃)₄ / CO (5 mol%) | Carbonylative cyclization | Low (racemic) | High-pressure CO required |
| L-Proline (20 mol%) | Intramolecular aldol | dr > 20:1 | Substrate-dependent yields |
| Candida antarctica lipase | Kinetic resolution of alcohols | 85% ee | Requires ester precursor |
A comparison of 5-oxaspiro[3.5]nonane syntheses reveals trade-offs between efficiency and complexity:
Table 3: Synthetic Route Comparison
| Method | Yield | Stereoselectivity | Complexity | Scalability |
|---|---|---|---|---|
| Aldolization | 91% | None (racemic) | High | Low |
| Epoxide Expansion | 60–70% | Moderate (with chiral catalysts) | Medium | Medium |
| Reductive Cyclization | 50–65% | Low | Low | High |
| Biocatalytic Resolution | 40%* | 85% ee | Medium | Medium |
*Theoretical maximum yield for kinetic resolution is 50% [3] [6] [8]
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1